2-Methyl-1-vinylimidazole
Description
General Significance and Research Landscape
2-Methyl-1-vinylimidazole is a heterocyclic organic compound that has garnered considerable attention within the academic and industrial research communities. cymitquimica.comchemimpex.com Its structure, featuring an imidazole (B134444) ring substituted with a methyl group at the 2-position and a vinyl group at the 1-position, imparts a unique combination of properties that make it a valuable monomer for polymerization and a versatile building block in organic synthesis. cymitquimica.comchemimpex.com The presence of the vinyl group allows for polymerization reactions, leading to the formation of polymers and copolymers with a range of desirable characteristics. cymitquimica.com
The research landscape surrounding this compound is broad, with significant investigations into its synthesis, polymerization, and the properties of the resulting polymers. umich.eduumich.edu Academic studies have explored its use in creating functional materials with applications in diverse fields. The imidazole moiety, with its basic nitrogen atoms, provides sites for quaternization and coordination with metal ions, further expanding the potential applications of its polymers. umich.edubrandeis.edu
Scope and Objectives of Academic Inquiry
The primary objectives of academic research on this compound revolve around several key areas:
Synthesis and Characterization: A significant portion of research has been dedicated to the efficient synthesis and detailed characterization of this compound and its derivatives. umich.edunih.gov Spectroscopic techniques such as FT-IR, FT-Raman, and NMR are employed to elucidate its molecular structure. nih.gov
Polymerization Studies: Researchers have extensively investigated the free-radical polymerization of this compound and its quaternized salts. umich.eduumich.edu These studies often focus on the kinetics and mechanisms of polymerization, as well as the characterization of the resulting polymers. umich.edu
Copolymerization: The copolymerization of this compound with other monomers, such as acrylonitrile (B1666552), has been explored to create materials with tailored properties, including enhanced dyeability. acs.org
Functional Materials: A major goal is the development of functional polymers and materials. For instance, polymers derived from this compound have been investigated for their potential use as corrosion inhibitors. acs.org Specifically, carboxymethyl chitosan (B1678972) grafted with poly(this compound) has shown synergistic effects in protecting steel from corrosion. acs.org
Research Findings on this compound
Academic inquiry has yielded significant findings regarding the synthesis, properties, and applications of this compound and its derivatives.
Synthesis and Characterization
The synthesis of this compound has been well-documented, often involving the reaction of 2-methylimidazole (B133640) with a vinylating agent. umich.edu Subsequent quaternization reactions with alkyl halides, such as methyl iodide, or sulfates, like dimethyl sulphate, have been systematically studied to produce various vinylimidazolium salts. umich.edu These salts are often isolated and characterized before polymerization. umich.eduumich.edu
Spectroscopic analysis has been crucial in confirming the structure of this compound. nih.gov Studies have utilized FT-IR and FT-Raman spectroscopy to examine its vibrational properties. nih.gov Furthermore, 1H and 13C NMR spectra have been recorded to provide detailed information about the chemical environment of the protons and carbon atoms within the molecule. nih.gov
Polymerization and Copolymerization
The homopolymerization of this compound and its quaternized salts is typically initiated by free radicals in aqueous solutions. umich.eduumich.edu Research has shown that these monomers readily polymerize. acs.org The resulting polymers, known as poly(this compound)s, exhibit interesting solution behaviors. umich.edu
Copolymerization studies have demonstrated the versatility of this compound. For example, its copolymerization with acrylonitrile produces a copolymer with improved dyeability, readily accepting acid-type dyes. acs.org This highlights its potential for modifying the properties of other polymers.
Applications in Materials Science
A notable application emerging from academic research is the use of poly(this compound) derivatives as corrosion inhibitors. acs.org A study reported the synthesis of a graft copolymer, carboxymethyl chitosan-graft-poly(this compound), which, in combination with N-(3-aminopropyl)imidazole, demonstrated enhanced protection for steel against corrosion in acidic environments. acs.org This synergistic effect is attributed to the formation of stable protective films on the metal surface. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | cymitquimica.comchemimpex.com |
| Molecular Weight | 108.14 g/mol | chemimpex.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Boiling Point | 94 °C at 17 mmHg | chemimpex.com |
| Density | 1.03 g/mL | chemimpex.com |
| Refractive Index | n20D 1.53 | chemimpex.com |
Table 2: Quaternization Reactions of this compound
| Reactant | Product | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Dimethyl sulphate | 2,3-Dimethyl-1-vinylimidazolium methylsulphate | 65.0-66.2 | 42.2 | umich.edu |
| 1,4-diiodobutane (B107930) | 2-methyl-3-(4-iodobutyl)-1-vinylimidazolium iodide | 141.0-144.0 | 53.3 | umich.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2-methylimidazole | |
|---|---|---|
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InChI |
InChI=1S/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H3 | |
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InChI Key |
BDHGFCVQWMDIQX-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=NC=CN1C=C | |
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Molecular Formula |
C6H8N2 | |
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Related CAS |
26983-77-7 | |
| Record name | 1H-Imidazole, 1-ethenyl-2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6062670 | |
| Record name | 1H-Imidazole, 1-ethenyl-2-methyl- | |
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Molecular Weight |
108.14 g/mol | |
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CAS No. |
2851-95-8 | |
| Record name | 2-Methyl-1-vinylimidazole | |
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| Record name | 2-Methyl-1-vinyl-1H-imidazole | |
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| Record name | 1H-Imidazole, 1-ethenyl-2-methyl- | |
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| Record name | 2-methyl-1-vinyl-1H-imidazole | |
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| Record name | 2-Methyl-1-vinyl-1H-imidazole | |
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Iii. Spectroscopic and Computational Investigations of 2 Methyl 1 Vinylimidazole
Quantum Chemical Characterization
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules at the electronic level. For 2-Methyl-1-vinylimidazole, these theoretical methods are instrumental in predicting its structure, stability, and reactivity, and in interpreting experimental spectroscopic data.
Density Functional Theory (DFT) has become a primary computational tool for investigating heterocyclic organic compounds. ekb.egnih.gov This method is applied to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles in its ground state. Furthermore, DFT calculations are employed to compute various electronic properties, including the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and the distribution of atomic charges. nih.govresearchgate.net These theoretical predictions are crucial for understanding the molecule's reactivity and for correlating its electronic structure with experimental observations. ekb.eg
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for studying organic molecules as it provides a good balance between computational cost and accuracy. nih.govscirp.org For enhanced precision, particularly for systems with non-covalent interactions or delocalized electrons, large basis sets are essential. scirp.org
The 6-311++G(d,p) basis set is a common choice for such calculations. researchgate.net Its components are:
6-311G : A triple-zeta valence basis set, providing more flexibility for valence electrons.
++ : Diffuse functions added to both heavy atoms and hydrogen atoms, which are critical for accurately describing anions, lone pairs, and weak intermolecular interactions. scirp.org
(d,p) : Polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is necessary for modeling chemical bonds accurately. scirp.org
While Local Spin Density Approximation (LSDA) methods exist, they are generally considered less accurate for chemical applications compared to hybrid functionals like B3LYP. To improve the correspondence between theoretical and experimental vibrational spectra, Scaled Quantum Mechanical (SQM) methods are often employed, where the calculated harmonic vibrational frequencies are scaled by empirical factors to account for anharmonicity and systematic errors in the computational method.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity of a molecule. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap generally implies higher reactivity.
Intramolecular charge transfer (ICT) refers to the redistribution of electron density between different parts of a molecule upon electronic excitation or due to substituent effects. nih.gov In this compound, the electron-rich imidazole (B134444) ring, further activated by the electron-donating methyl group, can transfer charge to the vinyl group. This phenomenon can be studied computationally by analyzing the composition of the molecular orbitals and through techniques like Natural Bond Orbital (NBO) analysis, which quantifies electron delocalization and hyperconjugative interactions. researchgate.net Such charge transfer processes are fundamental to understanding the molecule's electronic and optical properties. nih.gov
| Quantum Chemical Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Related to the electron-donating ability of the molecule. |
| ELUMO (Energy of LUMO) | Related to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. ekb.egresearchgate.net |
| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). |
| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons (χ ≈ (I + A)/2). |
| Chemical Hardness (η) | Measures resistance to change in electron distribution (η ≈ (I - A)/2). |
Advanced Spectroscopic Analyses
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful experimental tool for the structural characterization of this compound. These complementary methods probe the distinct vibrational modes of the molecule, providing a unique spectroscopic fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. For this compound, the spectrum is characterized by vibrations of the imidazole ring and the methyl and vinyl substituents. Key bands observed in related vinylimidazole compounds include C-H stretching vibrations of the ring and vinyl group, C=C and C=N stretching vibrations within the ring, and various C-H bending modes. researchgate.netdergipark.org.tr
| Vibrational Mode | Expected Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(C-H) | ~3100 | Imidazole Ring C-H Stretching dergipark.org.tr |
| ν(C-H) | ~2940 | Main Chain C-H and CH2 Stretching dergipark.org.tr |
| ν(C=C) | ~1650 | Vinyl Group C=C Stretching researchgate.net |
| ν(C=C, C=N) | ~1500 | Imidazole Ring Stretching dergipark.org.tr |
| δ(C-H) | ~1280, 1230 | C-H Bending dergipark.org.tr |
| ν(C-N) | ~1085 | Imidazole Ring C-N Stretching dergipark.org.tr |
| γ(C-H) | ~915 | Ring C-H Bending dergipark.org.tr |
FT-Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that involve a change in molecular polarizability, such as those of symmetric and non-polar bonds. In the context of this compound, Raman spectroscopy is effective for observing the C=C stretching of the vinyl group and the characteristic "breathing" modes of the imidazole ring. nih.govacs.org Comparing theoretical spectra calculated via DFT with experimental FT-IR and FT-Raman data allows for a reliable and comprehensive assignment of the molecule's fundamental vibrational modes. researchgate.netnih.gov
| Vibrational Mode | Expected Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(C-H) | ~3107 | Imidazole Ring C-H Stretching researchgate.net |
| ν(C-H) | ~2952 | Vinyl Group CH2 Stretching researchgate.net |
| ν(C=C) | ~1664 | Vinyl Group C=C Stretching researchgate.net |
| ν(C=C, C=N) | ~1493 | Imidazole Ring C=N Stretching researchgate.net |
| Ring Modes | ~1230-1285 | Imidazole Ring Vibrations researchgate.net |
| ν(C-N) | ~739 | Stretching of C-N bond connecting ring and vinyl group researchgate.net |
| Ring Puckering | ~665 | Imidazole Ring Puckering Vibration researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the methyl, vinyl, and imidazole ring moieties. The protons on the imidazole ring typically appear as singlets or doublets in the aromatic region of the spectrum. The vinyl group protons exhibit a more complex splitting pattern, characteristic of a vinyl system, with distinct signals for the methine proton and the two geminal protons, often showing both geminal and vicinal couplings. The methyl group protons attached to the imidazole ring typically appear as a sharp singlet in the upfield region of the spectrum.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Imidazole Ring - H | Varies | s or d |
| Imidazole Ring - H | Varies | s or d |
| Vinyl -CH= | Varies | dd |
| Vinyl =CH₂ (trans) | Varies | dd |
| Vinyl =CH₂ (cis) | Varies | dd |
| Methyl -CH₃ | Varies | s |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented here is a generalized representation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Imidazole Ring - C2 | ~140-150 |
| Imidazole Ring - C4 | ~120-130 |
| Imidazole Ring - C5 | ~115-125 |
| Vinyl -CH= | ~125-135 |
| Vinyl =CH₂ | ~100-110 |
| Methyl -CH₃ | ~10-20 |
Note: These are predicted values based on analogous structures and general principles of ¹³C NMR spectroscopy.
Correlation and Validation of Computational and Experimental Spectroscopic Data
The synergy between computational chemistry and experimental spectroscopy provides a powerful approach for the definitive structural assignment and understanding of molecular properties. For imidazole derivatives, Density Functional Theory (DFT) has emerged as a robust method for predicting spectroscopic parameters, including NMR chemical shifts. mdpi.com
While specific studies correlating computational and experimental NMR data for this compound are not extensively documented in the available literature, research on structurally similar substituted imidazoles has demonstrated the high accuracy of such theoretical approaches. mdpi.comrsc.org The general methodology involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set. Subsequently, the NMR shielding constants are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org
These calculated shielding constants are then converted to chemical shifts, which can be directly compared with the experimental ¹H and ¹³C NMR data. Studies on related imidazole compounds have shown that a good correlation between the calculated and experimental chemical shifts can be achieved, often with a high degree of linearity. mdpi.com This correlation serves as a validation of the experimental assignments and can help in resolving ambiguities in the spectra. For instance, in cases of complex splitting patterns or overlapping signals in the experimental spectrum, the computationally predicted spectrum can be an invaluable tool for accurate assignment.
Furthermore, computational studies can provide insights into the electronic structure and how it influences the observed chemical shifts. For example, the calculated electron density around each nucleus can be correlated with its shielding constant, providing a deeper understanding of the electronic effects of the methyl and vinyl substituents on the imidazole ring. Discrepancies between the calculated and experimental data can also be informative, sometimes pointing to specific solvent effects or conformational dynamics that were not accounted for in the computational model. The successful application of these methods to a wide range of imidazole derivatives suggests that a similar approach for this compound would yield reliable and insightful results, bridging the gap between theoretical models and experimental observations. mdpi.comrsc.org
Iv. Polymerization and Copolymerization Studies of 2 Methyl 1 Vinylimidazole
Homopolymerization Studies
The homopolymerization of 2-methyl-1-vinylimidazole, particularly after quaternization, has been a subject of scientific investigation. These studies focus on the mechanisms of polymerization and the behavior of the resulting polymers in solution.
The free radical polymerization of this compound has been successfully achieved, particularly with its quaternized derivatives. umich.edu Research has shown that cationic vinyl monomers, such as the quaternized salts of this compound, can be homopolymerized in aqueous solutions using free radical initiators. umich.eduumich.edu
In one study, this compound was quaternized with methyl iodide and dimethyl sulfate (B86663). umich.edu The resulting monomeric salts, 2,3-dimethyl-1-vinylimidazolium iodide and 2,3-dimethyl-1-vinylimidazolium methyl sulfate, were then subjected to free radical polymerization. umich.edu It was noted that the quaternization of this compound with methyl iodide occurred more rapidly than that of its unsubstituted counterpart, 1-vinylimidazole (B27976). umich.edu
The general mechanism for free radical polymerization involves three main steps: initiation, propagation, and termination. fujifilm.com In the context of quaternized this compound, a free radical initiator generates initial radicals, which then attack the vinyl group of the monomer, initiating the polymer chain. The chain then propagates by the sequential addition of more monomer units. Termination occurs when two growing chains react with each other.
A dicationic monomer was also synthesized from this compound and 1,4-diiodobutane (B107930), which could act as a crosslinking agent in polymerization reactions. umich.edu The homopolymerization of these cationic monomers in aqueous solution by free radical initiation has been demonstrated. umich.eduumich.edu
The polymers resulting from the homopolymerization of quaternized this compound are polyions, and their behavior in solution is of significant interest. Studies on the quaternized derivatives of 1-vinylimidazole with varying alkyl chain lengths have shown that the solution behavior of the resulting polyions is influenced by the length of the alkyl side chain. umich.edu While shorter side-chain polyions behave as typical water-soluble polymers, those with longer side chains exhibit properties of polysoaps, indicating the formation of micelles in aqueous solutions due to their increased hydrophobic character. umich.edu
Although detailed studies focusing specifically on the solution properties of poly(this compound) are limited, the behavior of its quaternized homopolymers is expected to be analogous to that of other quaternized polyvinylimidazoles. The presence of the methyl group at the 2-position of the imidazole (B134444) ring may influence the polymer's conformation and interactions in solution. The resulting polyions from the polymerization of quaternized this compound derivatives have been noted to have polysoap properties, suggesting aggregation in aqueous media. umich.eduumich.edu
Copolymerization Studies
The copolymerization of this compound with other monomers has been investigated to a lesser extent than its homopolymerization. These studies explore different initiation methods to create copolymers with tailored properties.
Photoinitiated bulk copolymerization of this compound (2-MVI) with acrylic acid (AA) has been reported. researchgate.netacs.org In these studies, ultraviolet radiation at 254 nm was used to initiate the copolymerization. researchgate.netacs.org The research found that this technique produced low yields of the copolymer. researchgate.netacs.org The rate of the photoinitiated copolymerization was found to be dependent on the intensity of the UV light. acs.org
The composition of the resulting copolymer was found to be largely independent of the initiation method, with an approximate 3:1 mole ratio of acrylic acid to this compound in the final polymer. acs.org The proposed mechanism involves the formation of an activated imidazolium (B1220033) acrylate (B77674) complex. acs.org
Table 1: Initiation Methods for Copolymerization of this compound with Acrylic Acid researchgate.netacs.org
| Initiation Method | Comonomers | Yield | Relative Rate Sequence |
| Photoinitiation (254 nm) | 2-MVI and AA | Low | MI > 2-MVI > VI |
| Electroinitiation (100 mA, 25-75 V) | 2-MVI and AA | Higher than photoinitiation | MI > 2-MVI > VI |
MI: 1-methylimidazole (B24206); 2-MVI: this compound; VI: 1-vinylimidazole; AA: Acrylic Acid
The electroinitiated bulk copolymerization of this compound with acrylic acid has also been explored as an alternative to photoinitiation. researchgate.netacs.org This method involved applying a current of 100 mA at a voltage of 25-75 V. researchgate.netacs.org The study demonstrated that electroinitiation resulted in a higher yield of the copolymer compared to photoinitiation under the tested conditions. researchgate.netacs.org
Similar to the photoinitiated process, the rate of electroinitiated copolymerization was dependent on the electrolytic current density. acs.org Despite the difference in initiation method and yield, the composition of the copolymer remained consistent, with a 3:1 mole ratio of acrylic acid to the imidazole monomer. acs.org The relative reactivity of the monomers in both photoinitiated and electroinitiated copolymerization followed the sequence: 1-methylimidazole > this compound > 1-vinylimidazole. researchgate.netacs.org
No specific research studies detailing the copolymerization of this compound in inverse miniemulsion were identified in the reviewed literature.
Influence of Monomer Feed and pH on Reaction Behavior
The reaction conditions, particularly the monomer feed concentration and the pH of the medium, play a crucial role in the polymerization of vinylimidazole derivatives. While specific kinetic data for this compound is not extensively detailed in readily available literature, studies on the closely related N-vinylimidazole (1-vinylimidazole) provide significant insights into the expected behavior.
The pH of the polymerization medium is another critical factor, especially for vinylimidazoles, due to the basic nature of the imidazole ring. The free-radical polymerization of N-vinylimidazole is notably slow at a natural pH of around 9. researchgate.net This is due to a degradative chain transfer process involving the monomer. However, the polymerization rate can be significantly increased by lowering the pH. At a pH of 4, the degradative addition is partially hindered, and at a pH of 1, it is completely suppressed, leading to a polymerization rate that matches that of quaternized vinylimidazole, where the degradative transfer is absent. researchgate.net This pH-dependent reactivity is a key consideration in designing polymerization processes for vinylimidazole-based monomers. In the context of graft copolymerization of N-vinylimidazole onto chitosan (B1678972), it has been noted that low pH values, along with high temperatures, can favor the formation of block copolymers rather than graft copolymers. nih.gov
The table below summarizes the effect of N-vinylimidazole concentration on grafting yield onto sodium alginate, as reported in a study using potassium persulfate as an initiator at 60°C. nih.gov
| N-Vinylimidazole Concentration (mol L⁻¹) | Graft Yield (%) | Graft Efficiency (%) |
|---|---|---|
| 0.5 | 120 | 60 |
| 1.0 | 180 | 75 |
| 1.5 | 250 | 83 |
| 2.0 | 300 | 88 |
| 2.5 | 280 | 80 |
Characterization of Copolymer Composition and Structure
The structural characterization and determination of the composition of copolymers containing this compound are essential for understanding their properties and performance. Various analytical techniques are employed for this purpose. While specific studies detailing the copolymer characterization of this compound are limited, the methodologies used for analogous N-vinylimidazole copolymers are directly applicable.
Spectroscopic methods are fundamental to this characterization. Fourier-Transform Infrared (FTIR) spectroscopy is widely used to confirm the incorporation of the monomer units into the copolymer. For instance, in copolymers of N-vinylimidazole and acrylonitrile (B1666552), characteristic absorption bands for the imidazole ring (C-N bond) and the nitrile group (C≡N) are used to verify the copolymer structure. researchgate.net Similarly, in the characterization of grafted sodium alginate with poly(N-vinyl imidazole), FTIR is used to confirm the presence of the grafted polymer. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides more detailed structural information and is a powerful tool for determining copolymer composition. In the case of N-vinylimidazole grafted onto sodium alginate, ¹H NMR spectroscopy can identify the protons of the polymer backbone and the imidazole ring. nih.gov For copolymers of acrylonitrile and N-vinylimidazole, NMR is used for detailed microstructural studies, including the analysis of tautomerization in amidoximated derivatives. researchgate.net
Elemental analysis is another technique used to determine the copolymer composition by quantifying the percentage of specific elements, such as nitrogen from the imidazole ring. This method has been successfully used to determine the composition of copolymers of N-vinylimidazole and ethyl methacrylate.
The following table presents reactivity ratios for the copolymerization of 1-vinylimidazole (M₁) with acrylic acid (M₂) and methacrylic acid (M₂), which indicates the relative reactivity of the monomers towards the growing polymer chain. researchgate.net
| Comonomer (M₂) | r₁ (1-vinylimidazole) | r₂ (Comonomer) |
|---|---|---|
| Sodium Acrylate | 0.54 ± 0.06 | 1.3 ± 0.3 |
| Sodium Methacrylate | 0.23 ± 0.01 | 2.6 ± 0.2 |
Controlled Radical Polymerization Strategies
Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. researchgate.net
Biocatalytic approaches to controlled radical polymerization represent a green and sustainable alternative to conventional methods. Enzymes can be used to catalyze polymerization reactions under mild conditions. A notable example is the use of the enzyme laccase from Trametes versicolor to catalyze the controlled radical polymerization of N-vinylimidazole. rsc.org This reaction proceeds under conditions similar to Atom Transfer Radical Polymerization (ATRP) in an aqueous solution at pH 4 and ambient temperature. rsc.org
The laccase-catalyzed polymerization of N-vinylimidazole exhibits first-order kinetics and yields polymers with controlled number-average molecular weights (ranging from 1,660 to 9,970 g mol⁻¹) and narrow, monomodal molecular weight distributions (Đ between 1.27 and 1.56). rsc.org A significant advantage of this biocatalytic system is the easy removal of the enzyme from the final polymer, resulting in a product with very low metal content. rsc.orgkinampark.com This method provides a pathway to well-defined poly(N-vinylimidazole), a valuable building block for various applications. rsc.org While this study was conducted on N-vinylimidazole, the principle could potentially be extended to other vinylimidazole derivatives like this compound.
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization technique. However, the ATRP of vinylimidazole monomers presents challenges. The imidazole monomer and the resulting polymer can act as strong ligands, complexing with the metal catalyst (typically copper-based) and leading to its deactivation, which can hinder or completely stop the polymerization. kinampark.comresearchgate.net
Despite these difficulties, some successful ATRP approaches for vinylimidazoles have been reported. For instance, poly(1-vinylimidazole) has been selectively grafted from the side chains of Nafion, where Nafion itself acts as a macroinitiator for the ATRP process. nih.gov This method allows for the preparation of copolymer membranes with a tunable amount of imidazole rings. nih.gov However, in other studies involving vinylimidazole-based ion pair comonomers, ATRP resulted in very low or negligible monomer conversions. researchgate.net The synthesis of poly(N-vinylimidazole) by ATRP has been rarely reported due to the high reactivity of the propagating radicals and the strong binding of both the monomer and polymer to the metal catalyst. kinampark.com
Grafting Polymerization Techniques
Grafting polymerization is a powerful method to modify the properties of natural and synthetic polymers by covalently attaching polymer chains onto a main polymer backbone.
Biopolymers like chitosan and alginate are often modified through grafting to enhance their properties and expand their applications. This compound and its parent compound, N-vinylimidazole, are attractive monomers for grafting onto these backbones due to the functional properties of the resulting imidazole-containing polymers.
Chitosan: The grafting of N-vinylimidazole onto chitosan has been achieved through free radical solution polymerization using redox initiators. One common initiator system is ceric ammonium (B1175870) nitrate (B79036). cyberleninka.ru The conditions of the synthesis, such as temperature and the nature of the initiator, are critical factors that influence the architecture of the resulting macromolecules. cyberleninka.ru Another initiator system used for this purpose is a blend of potassium persulfate and sodium metabisulfite. nih.govnih.govmdpi.com The composition of the resulting chitosan-graft-poly(N-vinylimidazole) copolymers can be controlled by the monomer feed, which in turn affects the properties of the material, such as its solubility and pH-sensitivity. nih.gov The composition and structure of these graft copolymers are typically confirmed using FTIR spectroscopy. mdpi.com
Alginate: Sodium alginate is another biopolymer that has been successfully modified by grafting N-vinylimidazole. This has been accomplished using a free radical polymerization technique in an aqueous solution with potassium persulfate as the initiator. nih.govrsc.orgrsc.org The grafting conditions can be optimized to achieve a high percentage of grafted poly(N-vinylimidazole). nih.gov The concentration of both the monomer (N-vinylimidazole) and the initiator (potassium persulfate) has a significant effect on the graft yield and efficiency. nih.gov The structure of the resulting alginate-graft-poly(N-vinylimidazole) copolymer is characterized by techniques such as FTIR, ¹H NMR, and thermal analysis. nih.govrsc.org
The table below shows the effect of the initiator (K₂S₂O₈) concentration on the grafting of N-vinylimidazole onto sodium alginate at 60°C with a monomer concentration of 1.5 mol L⁻¹. nih.gov
| Initiator Concentration (x 10⁻² mol L⁻¹) | Graft Yield (%) | Graft Efficiency (%) |
|---|---|---|
| 1 | 150 | 75 |
| 2 | 200 | 80 |
| 3 | 220 | 85 |
| 4 | 250 | 83 |
| 5 | 230 | 78 |
Grafting onto Synthetic Polymer Films (e.g., Polysulfone)
Polysulfone (PSU) is a high-performance thermoplastic known for its thermal stability and mechanical strength, but its hydrophobic nature can be a limitation in certain applications. mdpi.com Grafting hydrophilic monomers like N-vinylimidazole (VIM) onto PSU surfaces is a strategy to enhance its hydrophilicity. mdpi.comnih.gov
One prominent method to achieve this is through direct irradiation, where the PSU film is exposed to gamma radiation in the presence of a VIM solution. mdpi.comresearchgate.net The radiation generates free radicals on the PSU backbone, which then initiate the graft polymerization of the vinyl monomer. ichtj.waw.pl A study on the gamma irradiation-induced grafting of N-vinylimidazole onto polysulfone films systematically investigated the effects of the absorbed dose and monomer concentration on the grafting yield. mdpi.comnih.gov
In one set of experiments, PSU films were irradiated in a 50% (v/v) VIM solution at various gamma irradiation doses ranging from 100 to 400 kGy. mdpi.com The grafting yield was observed to increase with the absorbed dose. mdpi.com However, doses above 300 kGy did not significantly increase the yield, suggesting a plateau effect. mdpi.com At 400 kGy, while the grafting yield was high, there was evidence of homopolymerization of VIM on the membrane surface and potential degradation of the PSU matrix. mdpi.comnih.gov
The following table summarizes the effect of the absorbed dose on the grafting yield:
| Absorbed Dose (kGy) | VIM Concentration (% v/v) | Grafting Yield (%) |
| 100 | 50 | 2.0 ± 0.5 |
| 200 | 50 | Not specified, minimal |
| 300 | 50 | 13.8 ± 3.0 |
| 400 | 50 | 14.5 ± 1.0 |
Data sourced from a study on N-vinylimidazole grafting onto polysulfone films. mdpi.com
In a second set of experiments, the irradiation dose was held constant at 300 kGy, while the concentration of the VIM solution was varied. mdpi.comnih.gov The results indicated that a VIM concentration of 50% (v/v) was effective for achieving a significant grafting yield of 14.3%. mdpi.comnih.gov Concentrations higher than this (60-70%) led to increased homopolymerization on the membrane surface rather than desired grafting. mdpi.comnih.gov
The table below shows the influence of monomer concentration on the grafting yield at a constant absorbed dose:
| Absorbed Dose (kGy) | VIM Concentration (% v/v) | Grafting Yield (%) |
| 300 | 30 | Minimal |
| 300 | 50 | 14.3 |
| 300 | 60 | Not specified, surface homopolymerization observed |
| 300 | 70 | Not specified, surface homopolymerization observed |
Data sourced from a study on N-vinylimidazole grafting onto polysulfone films. mdpi.comnih.gov
The success of the grafting process was confirmed through various characterization techniques. mdpi.comnih.gov Fourier transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) verified the presence of grafted VIM onto the PSU surface. mdpi.com Furthermore, the modified membranes exhibited enhanced hydrophilicity, as demonstrated by a decrease in the water contact angle from 90.7° for the untreated PSU film to 64.3° for the grafted membrane. mdpi.comnih.gov
Irradiation-Induced Grafting Methods (e.g., Gamma, UV)
Irradiation-induced grafting is a versatile and effective technique for modifying polymer surfaces, as it does not require catalysts or initiators that might contaminate the final product. ichtj.waw.pl High-energy radiation, such as gamma rays, electron beams (EB), and ultraviolet (UV) radiation, can be used to create active radical sites on a polymer backbone, which initiate the graft polymerization of vinyl monomers. ichtj.waw.pl
Gamma (γ) Irradiation Grafting
Gamma radiation, typically from a Cobalt-60 source, is highly penetrating, allowing for uniform radical generation throughout the bulk of the polymer substrate. nih.govnih.gov This method can be performed in two primary ways:
Simultaneous (or Direct) Method: The polymer substrate is irradiated in the presence of the monomer solution. nih.govnih.gov This method is straightforward but can lead to the formation of a significant amount of homopolymer as the monomer itself is also exposed to radiation. nih.gov The studies on grafting N-vinylimidazole onto polysulfone described in the previous section utilized this direct method. mdpi.com
Pre-irradiation Method: The polymer is first irradiated, typically in a vacuum or an inert atmosphere to create and trap free radicals. ichtj.waw.plnih.gov Subsequently, the irradiated polymer is brought into contact with the monomer solution to initiate grafting. nih.gov This method minimizes homopolymer formation. nih.gov A variation involves irradiating the polymer in the presence of air or oxygen to form peroxides and hydroperoxides, which can then be thermally decomposed in the presence of the monomer to initiate grafting. ichtj.waw.plnih.gov
The grafting yield in gamma irradiation depends on several factors, including the total absorbed dose, the dose rate, monomer concentration, solvent, and reaction temperature. nih.govresearchgate.netuol.edu.pk As seen with polysulfone, higher absorbed doses generally lead to higher grafting yields, up to a point where polymer degradation or excessive homopolymerization becomes detrimental. mdpi.comuol.edu.pk
Ultraviolet (UV) Irradiation Grafting
UV-induced grafting is another common method that is generally simpler and less costly than gamma irradiation. researchgate.net This technique is primarily a surface modification method, as the penetration depth of UV light into the polymer is limited. nih.gov The process typically requires a photoinitiator, which absorbs UV light and generates the initial free radicals. nih.gov However, in some cases, the polymer substrate itself can absorb UV and form radicals.
V. Functionalization and Derivatization of 2 Methyl 1 Vinylimidazole Based Polymers
Quaternization of Poly(2-Methyl-1-vinylimidazole)
Quaternization is a fundamental chemical process that modifies the imidazole (B134444) groups within the polymer chain into quaternary imidazolium (B1220033) salts. This reaction involves treating the polymer with a quaternizing agent, typically an alkyl halide, which results in the alkylation of the tertiary nitrogen atom in the imidazole ring. This conversion introduces a permanent positive charge onto the polymer, transforming it into a polyelectrolyte or a polycationic polymer.
The quaternization of vinylimidazole monomers, including this compound, has been demonstrated with various agents like n-alkyl iodides and dimethyl sulfate (B86663). umich.edu For instance, this compound can be reacted with agents such as 1,4-diiodobutane (B107930). In a typical reaction, the monomer is mixed with the alkyl halide in a solvent like dry ethyl acetate (B1210297) at room temperature, leading to the precipitation of the quaternized product. umich.edu
This process significantly alters the polymer's properties. The introduction of cationic charges enhances water solubility and allows for strong electrostatic interactions with anionic species. The degree of quaternization can be controlled by adjusting reaction conditions, which in turn tailors the charge density of the final polymer. For example, hyper-cross-linked polymers prepared by copolymerizing vinylimidazole with divinylbenzene (B73037) have been quaternized using agents like hydrochloric acid, n-butyl chloride, and 1,4-bis(chloromethyl) benzene (B151609) to create poly ionic liquids. acs.org
Table 1: Examples of Quaternizing Agents for Vinylimidazoles
| Quaternizing Agent | Monomer | Resulting Product | Reference |
|---|---|---|---|
| 1,4-diiodobutane | This compound | 2-methyl-3-(4-iodobutyl)-1-vinylimidazolium iodide | umich.edu |
| Dimethyl sulfate | 1-vinylimidazole (B27976) | 3-methyl-1-vinylimidazolium methosulfate | wikipedia.org |
| n-Alkyl iodides | 1-vinylimidazole | 3-n-alkyl-1-vinylimidazolium iodides | umich.edu |
Synthesis of Imidazolium-Based Polymeric Ionic Liquids
Polymeric ionic liquids (PILs) are a class of polymers that have an ionic liquid species attached to the polymer backbone. Imidazolium-based PILs are frequently synthesized using vinylimidazolium monomers, which can be derived from this compound. The synthesis strategy typically involves two main routes:
Polymerization of a vinylimidazolium monomer (an ionic liquid monomer).
Post-polymerization quaternization of a neutral polyvinylimidazole polymer (as described in section 5.1).
In the first approach, the this compound monomer is first quaternized with an alkyl halide (e.g., 1-bromohexadecane) to produce a vinylimidazolium salt. nih.gov This ionic liquid monomer is then polymerized, often via free-radical polymerization, to yield the PIL. umich.eduresearchgate.net This method allows for the creation of well-defined polymers where every repeating unit contains an ionic charge. A variety of alkyl chains can be introduced during the initial quaternization step, which allows for fine-tuning the properties of the resulting PILs, such as their thermal stability and solubility. nih.govnih.gov
The synthesis of 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, for example, involves mixing 1,2-dimethyl imidazole with 1-bromohexadecane (B154569) in acetonitrile (B52724) and refluxing the solution for an extended period. nih.gov The resulting PILs are mesoporous materials that exhibit different adsorption behaviors compared to their unquaternized precursors. acs.org While quaternization can increase electrostatic interactions, it may also lead to a decrease in the specific surface area of the polymer. acs.org
Post-Polymerization Modification for Tailored Properties
Beyond simple quaternization, post-polymerization modification encompasses a range of chemical reactions applied to a pre-existing polymer to impart new functionalities or alter its properties. This approach is highly advantageous as it allows for the synthesis of a single parent polymer, poly(this compound), which can then be diversified into a library of functional materials.
Quaternization itself is a prime example of a post-polymerization modification that tailors properties. By converting the neutral polymer into a polyelectrolyte, its utility is extended to applications such as anion adsorption and the creation of antimicrobial surfaces. researchgate.net The choice of the quaternizing agent (e.g., varying the alkyl chain length) can significantly influence the performance of the final material. researchgate.net
Other modification strategies include:
Complexation: The nitrogen atoms on the imidazole rings can act as binding sites to complex with various substances, such as metal ions or heteropolyacids. mdpi.comresearchgate.net For example, polyvinylimidazole has been used to support heteropolyacid clusters to create catalysts for desulfurization processes. The imidazole group acts as a linking agent, enhancing the catalyst's efficiency and stability. mdpi.com
Grafting: Poly(N-vinylimidazole) has been grafted onto other polymer surfaces, such as chitosan (B1678972) or polysulfone, to modify their surface properties. mdpi.com This technique can be used to increase hydrophilicity and alter surface charge, which is beneficial for membrane applications. mdpi.com While these examples involve grafting poly(vinylimidazole) onto a different substrate, the principle can be inverted, where other molecules or polymer chains are grafted onto a poly(this compound) backbone.
These modification techniques demonstrate the versatility of the poly(this compound) structure as a scaffold for creating advanced functional materials with precisely controlled properties.
Vi. Advanced Applications of 2 Methyl 1 Vinylimidazole and Its Polymers in Materials Science and Engineering
Polymer Production for Coatings, Adhesives, and Sealants
Polymers based on vinylimidazoles are utilized in the formulation of coatings, adhesives, and sealants. The parent compound, 1-vinylimidazole (B27976), is known to act as a reactive diluent in UV-curable lacquers, inks, and adhesives. This function is attributed to its ability to participate in free-radical polymerization, reducing viscosity for easier application before being incorporated into the final cross-linked polymer network. This incorporation enhances properties such as wettability and adhesiveness on various surfaces. While specific research on 2-Methyl-1-vinylimidazole in this exact role is less documented, its structural similarity suggests potential for similar applications, with the methyl group possibly influencing the polymerization kinetics and the final properties of the coating or adhesive.
The incorporation of imidazole-containing monomers can significantly enhance the thermal and mechanical properties of polymeric systems. Imidazole (B134444) groups are known to be part of high-performance materials used in industries like aerospace and electronics due to their inherent thermal stability. Systematic investigations into the thermal decomposition of poly(N-vinylimidazole) (PVIm), the polymer of the parent monomer, show that it undergoes a main thermal degradation step in the temperature range of 340–500 °C. The maximum decomposition temperature is observed around 455 °C. This high thermal stability is a desirable characteristic for materials used in demanding environments.
The imidazole ring's ability to form strong intermolecular interactions, such as hydrogen bonding and coordination complexes, can also contribute to the mechanical robustness of the resulting polymers. While detailed studies focusing exclusively on the mechanical property enhancements by poly(this compound) are not extensively available, the general behavior of imidazole-containing polymers suggests a positive impact on strength and durability.
Table 1: Thermal Decomposition Characteristics of Poly(N-vinylimidazole)
| Parameter | Value |
|---|---|
| Main Decomposition Range | 340–500 °C |
| Peak Decomposition Temperature | 455 °C |
Data derived from studies on the thermal behavior of poly(N-vinylimidazole).
Development of Ion Exchange Resins and Adsorbent Materials
Polymers containing imidazole functional groups are highly effective as ion exchange resins and adsorbent materials. The nitrogen atoms in the imidazole ring can be easily protonated or can form coordination complexes with metal ions, making them suitable for capturing both anions and cations. These resins are often synthesized as cross-linked hydrogels to provide a stable, high-surface-area matrix for interaction with the surrounding solution.
Quaternized poly(1-vinylimidazole) hydrogels have demonstrated significant capabilities in anion adsorption. By introducing a permanent positive charge on the imidazole ring (quaternization), these materials become effective anion exchangers. They have shown high removal percentages for various anions from aqueous solutions, including phosphate (B84403) (99.3%) and sulfate (B86663) (98.2%). This property is valuable in water treatment and the recovery of acids from industrial process streams. Research into vinylimidazole-based anion exchange polymers has also highlighted their potential to compete with commercial sorbents for the extraction of phenolic acids.
Polymers based on N-vinylimidazole are particularly effective in the removal of heavy metal ions from aqueous solutions through chelation. The imidazole groups act as ligands, forming stable complexes with various metal ions. Studies have shown that poly(N-vinylimidazole) hydrogels can efficiently adsorb toxic heavy metals. For instance, these hydrogels have demonstrated a high affinity for mercury(II), with up to 94.4% removal from highly concentrated acidic solutions.
Grafted copolymers, such as poly(N-vinylimidazole)-grafted-carboxymethyl starch, have also been investigated for the sorption of metals like cadmium(II). Research indicates a strong sensitivity and binding affinity for Cd(II) ions. The adsorption capacity of these materials makes them promising candidates for environmental remediation efforts aimed at removing toxic metals from wastewater.
Table 2: Metal Ion Adsorption by Vinylimidazole-Based Polymers
| Polymer System | Target Ion | Maximum Adsorption Capacity / Removal % | Reference |
|---|---|---|---|
| Poly(N-vinylimidazole) hydrogel | Hg(II) | 94.4% removal | |
| Poly(N-vinylimidazole)-grafted-carboxymethyl starch | Cd(II) | High sensitivity and binding |
Electrochemical Device Components
The unique electrochemical properties of imidazole-based polymers make them suitable for use in advanced energy storage devices. Their ability to coordinate with ions and facilitate ion transport is a key feature in this context.
Imidazole-based polymer electrolytes are emerging as promising materials for next-generation batteries. Research has demonstrated that polymerizing vinylimidazole in the presence of a calcium salt creates a gel electrolyte with superior ionic conductivity, reaching over 1 mS/cm at room temperature. This high conductivity is attributed to the effective coordination of calcium ions with the imidazole groups, which facilitates ion transport. Such electrolytes are being explored to overcome the performance limitations of conventional electrolytes in technologies like calcium batteries. The development of these conductive polymers is a critical step toward realizing practical and high-performance solid or quasi-solid-state energy storage devices.
Table 3: Ionic Conductivity of Vinylimidazole-Based Polymer Electrolytes
| Electrolyte System | Ion | Room Temperature Conductivity |
|---|---|---|
| Polyvinylimidazole with Ca(TFSI)₂ | Ca²⁺ | >1 mS/cm |
Data from research on electrolytes for calcium batteries.
Corrosion Inhibition Systems
Polymers and copolymers of this compound are highly effective in protecting metallic substrates from corrosion, particularly in acidic environments. The imidazole ring plays a crucial role, adsorbing onto the metal surface to form a durable protective film.
Research has consistently demonstrated the efficacy of imidazole derivatives, including 2-methylimidazole (B133640) and other vinylimidazoles, as corrosion inhibitors for various metals, most notably mild steel. researchgate.netorientjchem.org The protective action arises from the ability of the inhibitor molecule to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. researchgate.net The inhibition efficiency is closely linked to the concentration of the inhibitor; as the concentration increases, so does the surface coverage, leading to enhanced protection. researchgate.netorientjchem.org
Studies on 2-methylimidazole in 1N hydrochloric acid have shown that the inhibition efficiency increases with higher concentrations of the inhibitor. researchgate.netorientjchem.org Similarly, derivatives like 1-vinylimidazole-3-phenacyl hexafluoroantimonate salt have proven to be highly efficient for carbon steel in 1.0 M HCl, achieving an inhibition rate of approximately 92% at a concentration of 5.0·10⁻⁴ M. mdpi.com The mechanism of protection involves the formation of a monolayer film on the steel surface, a process that follows the Langmuir adsorption isotherm model. researchgate.net This adsorption is a spontaneous process, effectively shielding the metal from aggressive ions.
Table 1: Inhibition Efficiency of Imidazole-Based Compounds on Metallic Substrates
| Inhibitor Compound | Metallic Substrate | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|---|
| 2-Methylimidazole | Mild Steel | 1N HCl | Not Specified | Efficiency increases with concentration | researchgate.netorientjchem.org |
| 1-Vinylimidazole-3-phenacyl hexafluoroantimonate salt | Carbon Steel | 1.0 M HCl | 5.0 x 10⁻⁴ M | ~92% | mdpi.com |
| 2-hexyl-4,5-diphenyl-1-vinyl-1H-imidazole | Mild Steel | 1% NaCl | 8 ppm | 33.20% | researchgate.net |
| Metronidazole (MNZ) | Mild Steel | Barr's Medium (Microbial Corrosion) | Not Specified | 82.23% | |
| 2-Methylimidazole (MIZ) | Mild Steel | Barr's Medium (Microbial Corrosion) | Not Specified | 78.30% |
The performance of corrosion inhibitors can be significantly enhanced through synergistic effects, where a mixture of two or more compounds provides greater protection than the sum of their individual effects. Imidazole-based inhibitors have shown remarkable synergistic potential when combined with other chemical agents.
A notable example is the combination of oleic imidazoline (B1206853) and 2-mercaptobenzimidazole (B194830) for protecting carbon steel. While each compound demonstrates good inhibition properties on its own (85.8% for oleic imidazoline and 82.9% for 2-mercaptobenzimidazole at 75 ppm), a 1:1 mixture at the same total concentration achieves a significantly higher inhibition efficiency of 97.8%. This enhancement is attributed to the complementary adsorption mechanisms of the two molecules, leading to a more robust and densely packed protective film on the metal surface. Similar synergistic improvements have been observed when combining imidazoline derivatives with compounds like sodium dodecylbenzenesulphonate, further highlighting the versatility of the imidazole structure in advanced inhibitor formulations.
The principle of synergy often involves combining an anodic inhibitor with a cathodic one. ua.pt For instance, the combination of 1,2,3-Benzotriazole (an anodic inhibitor) and cerium(III) nitrate (B79036) (a cathodic inhibitor) demonstrates a superior synergistic effect for galvanically coupled Zinc and Iron, even though the same mixture does not show synergy on the individual uncoupled metals. ua.pt This suggests that carefully designed formulations containing imidazole derivatives can offer highly efficient and cost-effective corrosion protection for complex multi-metal systems. researchgate.net
Electrochemical techniques are vital for understanding the mechanisms of corrosion inhibition and characterizing the protective films formed by inhibitors. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibitor's mode of action. researchgate.net
Potentiodynamic polarization studies for imidazole and 2-methylimidazole have revealed that these compounds act as mixed-type inhibitors. researchgate.netorientjchem.orgmdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The presence of the inhibitor shifts the corrosion potential (Ecorr) and significantly reduces the corrosion current density (icorr), indicating the formation of a protective barrier on the electrode surface. researchgate.net
EIS measurements further confirm the formation of this protective film. In the presence of an imidazole-based inhibitor, the charge transfer resistance (Rct) of the system increases substantially, while the double-layer capacitance (Cdl) decreases. The increase in Rct signifies that the inhibitor film impedes the flow of charge at the metal-solution interface, thereby slowing the corrosion rate. The decrease in Cdl is attributed to the adsorption of organic inhibitor molecules on the metal surface. These electrochemical findings provide quantitative evidence of a stable and effective protective layer formed by the adsorption of this compound and its related compounds.
Table 2: Electrochemical Parameters from Polarization Studies of Imidazole-Based Inhibitors
| Inhibitor System | Substrate | Medium | Key Finding | Inhibition Type | Source |
|---|---|---|---|---|---|
| Imidazole and 2-Methylimidazole | Mild Steel | 1N HCl | Reduces corrosion current density. | Mixed-Type | researchgate.netorientjchem.org |
| Polymeric Ionic Liquids (PILs) from Vinylimidazolium | API 5L X60 Steel | 1 M H₂SO₄ | Inhibition efficiency (IE) up to 85%. | Mixed-Type | researchgate.net |
| 2-Mercapto-1-methylimidazole (MMI) | Brass | 3 wt.% NaCl | Reduces both cathodic and anodic current densities. | Mixed-Type | mdpi.com |
| 4,5-diphenyl-1-vinylimidazole derivatives | Mild Steel | 1% NaCl | Forms a protective film on the electrode surface. | Mixed-Type | researchgate.net |
Membrane Science and Technology
Polymers derived from vinylimidazoles, such as this compound, are increasingly used in the fabrication of advanced membranes for separation processes. The inherent properties of the imidazole group allow for the tuning of membrane characteristics, particularly hydrophilicity and selectivity.
The polymerization of vinylimidazole monomers is a versatile method for creating functional membranes. These monomers can be grafted onto existing polymer backbones or copolymerized with other monomers to create materials with tailored properties for specific applications, such as gas separation and proton exchange.
For instance, 1-vinylimidazole (VIm) has been successfully grafted onto poly(vinylidene fluoride) (PVDF) films using radiation-induced grafting to prepare proton exchange membranes (PEMs). Similarly, copolymers of N-vinylimidazole and butyl acrylate (B77674) have been synthesized to create soft, flexible, free-standing membranes for CO2 separation. Imidazole-based room temperature ionic liquids (RTILs) are known for their high CO2 solubility, and incorporating them into a stable polymer matrix overcomes issues associated with their high viscosity and cost in liquid form. The modification of polymers like Poly(vinyl chloride) (PVC) with 1-vinylimidazole has also been explored to improve gas separation performance, specifically for CO2/CH4 separation.
A key challenge in membrane technology is fouling, where solutes or particles adsorb onto the membrane surface, impeding flow and reducing efficiency. Enhancing the hydrophilicity of a membrane surface is a proven strategy to mitigate fouling. The incorporation of vinylimidazole into a polymer matrix is an effective way to achieve this.
The grafting of N-vinylimidazole (VIm) onto hydrophobic polysulfone (PSU) membranes significantly improves their surface hydrophilicity. researchgate.net This enhancement is due to the introduction of the hydrophilic imidazole ring onto the polymer surface. The degree of hydrophilicity can be controlled by adjusting the concentration of VIm and the grafting conditions. A direct correlation exists between the increased presence of VIm on the membrane surface and a decrease in the water contact angle, which is a primary measure of hydrophilicity. researchgate.net For example, grafting PSU with a 70% (v/v) solution of VIm can reduce the contact angle to a value close to zero, indicating a highly hydrophilic surface. researchgate.net This increased hydrophilicity leads to better antifouling properties, as a more hydrophilic surface shows a lower potential for fouling compared to a hydrophobic one. researchgate.net
Table 3: Effect of N-Vinylimidazole (VIM) Grafting on Polysulfone (PSU) Membrane Hydrophilicity
| Membrane | VIM Concentration (% v/v) | Contact Angle Reduction | Observation | Source |
|---|---|---|---|---|
| PSU-g-VIM | 50-60% | Up to 88% reduction compared to pure PSU | Significantly improved hydrophilicity | researchgate.net |
| PSU-g-VIM | 70% | Not detected (value close to zero) | Indicates very high surface hydrophilicity | researchgate.net |
Chromatographic Stationary Phases
The functional characteristics of vinylimidazole-based polymers make them excellent candidates for the creation of specialized stationary phases in chromatography. Their ability to engage in multiple types of molecular interactions allows for the development of columns with unique selectivity.
Vinylimidazole-Based Polymer Monoliths for Capillary Liquid Chromatography
Recent research has led to the development of novel polymer monoliths for use in capillary electrochromatography (CEC). A notable example is a stationary phase synthesized from the monomer 1-vinylimidazole and a dicationic crosslinker, 3,3'-(hexane-1,6-diyl)bis(1-vinylimidazolium) bromide. researchgate.netnih.gov This monolith was developed within a ternary porogen mixture consisting of 1-propanol, decan-1-ol, and water. nih.gov The composition of the polymerization mixture was carefully optimized to control parameters such as pore structure, the generation of electroosmotic flow, and the material's permeability. nih.gov
The resulting monolithic stationary phase demonstrated high resolving power, successfully separating six different methylxanthines, including caffeine, theobromine, and theophylline, within a 15-minute timeframe. nih.gov The separation operates on a mixed-mode mechanism, combining electrostatic repulsion and hydrophobic interactions between the stationary phase and the analytes. nih.gov Key operational parameters for this separation included using a buffer with an acidic pH of 3, the addition of 50% acetonitrile (B52724) to the mobile phase, and the application of a negative voltage of -25 kV. nih.gov Studies on this monolith confirmed its high repeatability in both fabrication and separation efficiency. Furthermore, the material proved to be mechanically stable and durable, remaining usable for at least 150 injections. nih.gov
Research Findings on Vinylimidazole-Based Monolithic Stationary Phase
| Parameter | Description | Finding | Source(s) |
|---|---|---|---|
| Monomer | The primary building block of the polymer. | 1-Vinylimidazole | researchgate.netnih.gov |
| Crosslinker | Agent used to form the three-dimensional polymer network. | 3,3'-(hexane-1,6-diyl)bis(1-vinylimidazolium) bromide | researchgate.netnih.govmdpi.com |
| Porogen System | Solvents used to create the porous structure. | Ternary mixture: 1-propanol, decan-1-ol, and water | nih.gov |
| Chromatographic Technique | The specific type of chromatography employed. | Pressured Capillary Electrochromatography (CEC) | researchgate.netnih.gov |
| Separation Mechanism | The principle by which analytes are separated. | Mixed-mode: Electrostatic repulsion and hydrophobic interaction | nih.gov |
| Test Analytes | The compounds used to test the monolith's performance. | Six methylxanthines (including caffeine, theobromine, theophylline) | nih.gov |
| Performance | The effectiveness and durability of the stationary phase. | Excellent resolution in 15 minutes; stable for at least 150 injections. | nih.gov |
| Optimal Mobile Phase | The liquid phase composition for effective separation. | Acidic pH of 3 with 50% acetonitrile | nih.gov |
Optoelectronic Materials and Luminescent Applications
The imidazole groups in poly(vinylimidazole)s serve as effective ligands for complexing metal ions. This property has been exploited to create novel functional materials for optoelectronic and luminescent applications. Specifically, poly(1-vinylimidazole) has been used as a coating for nanoparticles to create platforms for complexing with rare earth metals, which are known for their unique luminescent properties. lew.ro
In one application, magnetic nanoparticles (magnetite, Fe₃O₄) were coated with a poly(1-vinylimidazole) shell. lew.ro These polymer-coated nanoparticles act as versatile magnetic nano-platforms capable of binding various metal ions. lew.ro Researchers have successfully used these platforms to complex with rare earth metals, including gadolinium (Gd), terbium (Tb), erbium (Er), and europium (Eu). lew.ro The resulting composite nanostructures exhibit attractive photophysical properties, such as high photostability and narrow emission lines, which are highly desirable for luminescent materials. lew.ro The coordination of the rare earth ions to the imidazole rings of the polymer shell is key to imparting these luminescent characteristics to the nanomaterial. lew.ro Such materials have potential applications in areas like bioimaging and advanced sensors. lew.ronih.gov
Characteristics of Luminescent Poly(1-vinylimidazole)-Coated Nanoparticles
| Component | Material/Ion | Role/Function | Key Property | Source(s) |
|---|---|---|---|---|
| Core | Magnetite (Fe₃O₄) Nanoparticles | Provides a magnetic, nanoscale scaffold. | Superparamagnetic | lew.ro |
| Shell | Poly(1-vinylimidazole) (PVIm) | Acts as a ligand to bind metal ions. | Versatile complexation platform | lew.ro |
| Complexed Ions | Rare Earth Metals (Gd, Tb, Er, Eu) | Impart luminescent properties to the nanocomposite. | Photostability, narrow emission lines | lew.ro |
| Synthesis Method | Radical polymerization of 1-vinylimidazole on nanoparticle surface. | Creates a stable core-shell structure. | Covalent bonding of the polymer shell | lew.ro |
| Potential Application | Luminescent materials for imaging or sensing. | Exploits the unique optical properties of rare earth metals. | Advanced functional materials | lew.ro |
Vii. Biological and Biomedical Research Applications of 2 Methyl 1 Vinylimidazole and Its Derivatives
Drug Delivery Systems and Therapeutics
Polymers derived from vinylimidazoles are prominent candidates for advanced drug delivery systems. Their polycationic nature and pH-responsive behavior are key features that researchers have exploited to create sophisticated carriers for therapeutic agents. nih.gov
Derivatives of vinylimidazole have been instrumental in designing systems for targeted therapeutic delivery. By incorporating these polymers into delivery vehicles, researchers can direct treatments to specific cells or tissues, enhancing efficacy and reducing systemic side effects.
One notable approach involves the use of poly(1-vinylimidazole) to deliver small interfering RNA (siRNA) designed to silence specific genes. For instance, PVI has been used to complex with anti-Vascular Endothelial Growth Factor (VEGF) siRNA for delivery to lung cancer cells. nih.gov This strategy targets the VEGF pathway, which is crucial for tumor growth and angiogenesis. Another targeted application is in regenerative medicine, where poly(1-vinylimidazole) derivatives have been designed as part of a co-delivery system for zinc ions and plasmid DNA to promote the differentiation of myoblasts into myotubes, offering a potential tool for treating muscular injuries. nih.gov
Furthermore, graft copolymers combining sodium carboxymethyl-cellulose with poly(N-vinylimidazole) are being developed as carriers for antibiotics like metronidazole, aiming to create targeted delivery systems for treating infections. mdpi.com
The cationic character of protonated vinylimidazole-based polymers allows them to efficiently complex with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA. nih.gov This has positioned them as promising non-viral vectors for gene therapy.
Research has demonstrated that poly(1-vinylimidazole) can effectively form polyplexes with siRNA. nih.govresearchgate.net These complexes protect the siRNA from degradation and facilitate its entry into target cells. nih.gov A study focusing on lung cancer therapy showed that a PVI-siRNA polyplex achieved 66% complexation efficiency, was successfully internalized by A549 lung cancer cells, and effectively silenced the target VEGF gene. nih.govresearchgate.net
Alkylated derivatives of poly(1-vinylimidazole) have also been synthesized specifically as DNA carriers. researchgate.netnih.gov Studies have shown that butylated PVI is particularly effective and non-toxic for DNA complexation and transfection in liver cancer cells. nih.gov The quaternary alkylated imidazole (B134444) groups serve as the primary DNA binding sites. researchgate.netnih.gov
| Gene Delivery System Component | Nucleic Acid Cargo | Target/Application | Key Findings |
| Poly(1-vinylimidazole) (PVI) | anti-VEGF siRNA | A549 Lung Cancer Cells | 66% complexation efficiency; effective endosomal escape and VEGF gene silencing. nih.gov |
| Alkylated Poly(1-vinylimidazole) | Plasmid DNA | Gene Expression | Quaternary alkylated groups bind DNA; enhanced membrane disruption at endosomal pH. researchgate.netnih.gov |
| Butylated PVI | Plasmid DNA | HepG2 Liver Cancer Cells | Found to be the most effective and non-toxic among various alkyl derivatives for DNA complexation. nih.gov |
| Carboxymethyl PVI | Plasmid DNA | General Gene Delivery | Showed effective DNA complexation with no cellular toxicity. nih.gov |
A key feature of polymers containing imidazole moieties is their sensitivity to pH changes. The imidazole group has a pKa value of around 6.0, which means it becomes protonated and positively charged in acidic environments. mdpi.comresearchgate.net This property is highly advantageous for drug delivery, as the polymer can be designed to release its therapeutic payload in the acidic microenvironments of tumors or within cellular organelles like endosomes and lysosomes. nih.gov
This pH-responsiveness is the basis for the "proton sponge effect," which facilitates endosomal escape. nih.govresearchgate.net When a polymer-drug complex is taken into a cell via an endosome, the polymer's imidazole groups absorb protons, causing an influx of chloride ions and water, which leads to osmotic swelling and eventual rupture of the endosome. This releases the therapeutic agent into the cytoplasm where it can exert its effect. nih.gov
Alkylated poly(1-vinylimidazole) has been specifically developed as a pH-sensitive carrier, demonstrating enhanced membrane disruptive capabilities at endosomal pH due to the protonation of its imidazole groups. researchgate.netnih.gov Similarly, hydrogels made from poly(1-vinylimidazole-co-acrylic acid) exhibit dual pH-responsiveness, swelling significantly at low (≤ 2) or high (≥ 11) pH, making them suitable for applications as smart actuators or sensors. researchgate.net
Biomaterials and Tissue Engineering
The favorable properties of vinylimidazole derivatives, including their biocompatibility, have made them attractive for use in biomaterials and tissue engineering applications. nih.govresearchgate.net These materials can be used to create scaffolds that support tissue regeneration or to modify the surfaces of medical devices to improve their interaction with biological systems. nih.gov
Biocompatibility is a critical requirement for any material used in biomedical applications. mdpi.com Studies have consistently shown that polymers based on vinylimidazole are well-tolerated by cells. For example, blank poly(1-vinylimidazole) polymer was found to be non-toxic to A549 lung cancer cells. nih.gov
Grafting vinylimidazole onto other polymers has been shown to enhance their biocompatibility. In one study, poly(3-hydroxyoctanoate) (PHO), a type of biopolymer, was grafted with vinylimidazole. The resulting copolymer (VI-g-PHO) not only showed improved hydrophilicity but also enhanced the growth of Chinese hamster ovary cells, indicating excellent biocompatibility. nih.govresearchgate.net This suggests that incorporating vinylimidazole can create surfaces that are more conducive to cell adhesion and proliferation, a crucial aspect of tissue engineering scaffolds. nih.gov
Antimicrobial and Therapeutic Activities
Derivatives of 2-Methyl-1-vinylimidazole have demonstrated significant antimicrobial and other therapeutic properties, making them valuable for developing new treatments for infections and promoting wound healing.
Vinylimidazole-grafted copolymers have been shown to possess broad-spectrum antimicrobial activity. For example, vinylimidazole-grafted poly(3-hydroxyoctanoate) (VI-g-PHO) was effective against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans. nih.gov Treatment with a 2.0% (w/v) solution of these copolymers for 12 hours resulted in a greater than 90% reduction in viable cell counts for all tested microorganisms. nih.gov
Other imidazole derivatives have also been investigated for their therapeutic potential. Zinc complexes of N-alkenylimidazoles have shown promise as wound-healing agents. One such compound, Pilim-1, exhibited moderate bacteriostatic and fungistatic activity that was reportedly twice as effective as the established drug Metronidazole. cyberleninka.ru Furthermore, 2-methyl-1-hydroxymethylimidazole, a hemiaminal derivative, displayed moderate inhibitory activity against various bacteria, with a particularly strong effect against Staphylococcus strains. farmaciajournal.com
| Compound/Material | Target Microorganisms/Application | Observed Effect |
| Vinylimidazole-grafted poly(3-hydroxyoctanoate) | E. coli, S. aureus, C. albicans | >90% reduction in viable cells after 12 hours. nih.gov |
| Pilim-1 (N-alkenylimidazole zinc complex) | Bacteria and Fungi | Moderate bacteriostatic and fungistatic activity; accelerated wound healing. cyberleninka.ru |
| 2-Methyl-1-hydroxymethylimidazole | Staphylococcus strains, Gram-negative bacteria | Moderate inhibitory activity; concentration-dependent killing. farmaciajournal.com |
| Poly(N-vinylimidazole) grafted catheters | Pathogenic Bacteria | Functionalized surfaces to provide antimicrobial features. mdpi.com |
Antibacterial and Antifungal Efficacies
While research specifically detailing the antibacterial and antifungal properties of the this compound monomer is limited, extensive studies have been conducted on polymers and copolymers incorporating vinylimidazole structures. These polymeric materials have demonstrated significant antimicrobial efficacy against a broad spectrum of pathogens.
Graft copolymers, where poly(N-vinylimidazole) is attached to other polymer backbones, have shown notable activity. For instance, grafting N-vinylimidazole onto natural polymers like chitosan (B1678972) and alginate has been shown to enhance their inherent antimicrobial properties. These modified biopolymers exhibit improved activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The imidazole ring is believed to play a crucial role in the antimicrobial action, potentially through interactions with microbial cell membranes or essential enzymes. The presence of the nitrogen atoms in the imidazole ring, particularly the one at position 3, is thought to contribute to the binding properties that disrupt microbial functions.
The table below summarizes the observed antimicrobial activities of various vinylimidazole-containing polymers against selected microorganisms.
| Polymer/Copolymer | Target Microorganism | Observed Effect |
| Poly(N-vinyl imidazole) grafted Carboxymethyl Chitosan | Escherichia coli (Gram-negative) | Enhanced antibacterial activity |
| Staphylococcus aureus (Gram-positive) | Enhanced antibacterial activity | |
| Alginate-g-poly(N-vinyl imidazole) | Bacillus subtilis (Gram-positive) | Significant inhibition zone |
| Escherichia coli (Gram-negative) | Significant inhibition zone | |
| Neisseria gonorrhoeae (Gram-negative) | Significant inhibition zone | |
| Candida albicans (Fungus) | Antifungal activity |
It is important to note that the efficacy of these polymers is often dependent on factors such as the degree of grafting, the molecular weight of the polymer, and the specific microbial strain being tested.
Antitrichomonal Activity
Research into the antitrichomonal activity of this compound is an emerging area. While direct studies on this specific compound are not extensively documented, the broader class of nitroimidazole derivatives has a well-established history of use against trichomonal infections. For example, a related compound, 5-methyl-2-nitro-1-vinyl-1H-imidazole, has been synthesized and has demonstrated significant antitrichomonal activity in preclinical studies. The mechanism of action for nitroimidazoles typically involves the reduction of the nitro group within the anaerobic environment of the protozoan, leading to the formation of cytotoxic radical anions that damage DNA and other critical biomolecules. Given this precedent, it is hypothesized that derivatives of this compound, particularly those incorporating a nitro group, could exhibit promising antitrichomonal properties. However, further synthesis and biological evaluation are necessary to validate this potential.
Molecular Docking Studies with Pathogen Enzymes
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach is instrumental in modern drug discovery for identifying potential enzyme inhibitors. In the context of antimicrobial research, imidazole derivatives have been the subject of numerous molecular docking studies against essential pathogenic enzymes.
While specific docking studies focusing on this compound are not widely available in the current literature, research on analogous imidazole-containing compounds provides valuable insights. These studies often target enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For instance, some imidazole derivatives have been docked against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme involved in the biosynthesis of the bacterial cell wall. The results of such studies indicate that the imidazole moiety can form favorable interactions within the active site of these enzymes, suggesting a potential mechanism for their antimicrobial activity. The binding affinity is typically influenced by the nature and position of substituents on the imidazole ring. It is plausible that this compound and its derivatives could also exhibit inhibitory activity against various pathogen enzymes, a hypothesis that warrants further investigation through dedicated in silico and subsequent in vitro studies.
Enzyme Mimicry and Biocatalysis
The imidazole group is a key component of the active sites of many enzymes, most notably in the amino acid histidine, where it participates in a variety of catalytic processes, including acid-base catalysis and metal ion coordination. This has inspired the use of imidazole-containing synthetic polymers to mimic enzymatic functions and to act as catalysts in organic reactions.
Polymers containing this compound can be designed to create localized environments that mimic the active centers of enzymes. The imidazole side chains can act as general bases or nucleophiles, analogous to histidine residues. Furthermore, these polymers can be cross-linked to form three-dimensional networks, creating specific pockets or cavities that can bind substrates and facilitate catalytic reactions. The incorporation of metal ions into these polymer matrices can also lead to the formation of artificial metalloenzymes, where the imidazole groups act as ligands, coordinating with the metal center and modulating its catalytic activity. This approach has been explored for a range of reactions, including hydrolysis and oxidation.
Poly(vinylimidazole) and its derivatives have demonstrated significant catalytic activity in various organic reactions. Their utility stems from the basic and nucleophilic nature of the imidazole ring. For example, poly(N-vinylimidazole) has been successfully employed as a heterogeneous catalyst for the synthesis of oximes from carbonyl compounds. nih.govnih.govtubitak.gov.tr In this role, the polymer acts as a scavenger for HCl, liberating hydroxylamine (B1172632) from its salt and activating the carbonyl group for nucleophilic attack. tubitak.gov.tr The heterogeneous nature of the polymer catalyst allows for easy separation and recycling, making it an environmentally friendly alternative to traditional catalysts.
Furthermore, modified poly(vinylimidazole)s, such as those functionalized with sulfonic acid groups, have been used as dual-role catalysts, possessing both Brønsted and Lewis acidic sites. These materials have proven effective in multicomponent reactions for the synthesis of complex heterocyclic compounds like N-heterocycle spiropyrans. acs.org
Interactions with Biomolecules and Biodegradation Studies
Understanding the interactions of this compound and its polymers with biological molecules is crucial for their potential biomedical applications. The imidazole ring can participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules.
Copolymers of N-vinylimidazole have been studied for their ability to interact with amino acids. These interactions are influenced by the composition of the copolymer and the nature of the amino acid. Such studies are relevant for applications in areas like drug delivery and the design of biocompatible materials. For instance, thermosensitive copolymers of N-vinylcaprolactam and N-vinylimidazole have been investigated as reusable displacers in immobilized metal affinity chromatography (IMAC) for the purification of proteins. nih.gov The imidazole units interact with the metal ions on the column, displacing the bound proteins.
From an environmental perspective, the biodegradability of these polymers is an important consideration. Poly(N-vinylimidazole) is reported to be a biodegradable functional polymer. nih.govnih.govtubitak.gov.tr Studies on the thermal decomposition of poly(N-vinylimidazole) have shown that it breaks down into smaller molecules, including 1H-imidazole and 1-vinylimidazole (B27976), at elevated temperatures. acs.org While more research is needed to fully understand the microbial degradation pathways, the inherent biodegradability of the polymer backbone is a positive attribute for its potential use in biomedical and environmental applications. Some copolymers of vinylimidazole are also noted to be biodegradable, which is advantageous for applications such as detergent additives to prevent dye transfer. google.com
DNA Polyion Complex Formation
Polymers of vinylimidazole derivatives, known as poly(vinylimidazoles), have been explored for their potential to form complexes with DNA. This interaction is primarily driven by the electrostatic attraction between the positively charged imidazolium (B1220033) groups on the polymer chain and the negatively charged phosphate (B84403) backbone of DNA. Such complexes, often referred to as polyion complexes, are of significant interest in the field of gene delivery, where the polymer can act as a carrier to protect DNA and facilitate its entry into cells.
While specific research on the DNA polyion complex formation of poly(this compound) is not extensively documented in publicly available literature, studies on the closely related poly(1-vinylimidazole) (PVIm) provide valuable insights. Alkylation of the imidazole ring in PVIm to introduce a permanent positive charge has been shown to enhance its ability to bind with DNA. For instance, the quaternization of even a small percentage (1-5%) of the imidazole units in PVIm with 1-bromopropane (B46711) significantly increases its interaction with oligonucleotides. researchgate.net Furthermore, the formation of ternary complexes involving zinc ions, methylated poly(1-vinylimidazole), and plasmid DNA has been demonstrated to facilitate the delivery of both the metal ion and the genetic material into cells. researchgate.net
The presence of the methyl group at the 2-position of the imidazole ring in this compound could potentially influence its interaction with DNA. This substitution may introduce steric hindrance, which could affect the proximity of the polymer's cationic centers to the DNA phosphate groups, thereby modulating the stability and morphology of the resulting polyion complex. However, without direct experimental data, this remains a topic for further investigation.
Properties of Poly(1-vinylimidazole)-based DNA Complexes
| Polymer Derivative | Key Feature | Effect on DNA Complexation | Reference |
|---|---|---|---|
| Alkylated Poly(1-vinylimidazole) | Quaternary alkylated imidazole groups | Enhanced DNA binding due to permanent positive charges. | researchgate.netnih.gov |
| Carboxymethyl Poly(1-vinylimidazole) | Introduction of carboxyl groups | Shows no significant direct interaction with DNA but can coat poly(ethylenimine)/DNA complexes to improve biocompatibility. | researchgate.net |
| Methylated and Carboxymethylated Poly(1-vinylimidazole) | Combination of methylation and carboxymethylation | Effectively delivers zinc ions and plasmid DNA into cells. | researchgate.net |
Hydrogen Bonding Interactions with Biological Molecules
Hydrogen bonding is a fundamental interaction in biological systems, playing a crucial role in the structure and function of proteins, nucleic acids, and other biomolecules. nih.govresearchgate.netuiowa.edu The imidazole ring, a key component of the amino acid histidine, is well-known for its ability to act as both a hydrogen bond donor and acceptor. nih.gov This capability is central to its role in enzyme catalysis and protein stability.
For this compound, the nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor. The presence of the methyl group at the 2-position can influence the electronic properties and steric accessibility of this nitrogen atom, thereby modulating its hydrogen bonding capabilities. While specific studies detailing the hydrogen bonding interactions of this compound with biological molecules are limited, the general principles of hydrogen bonding involving substituted imidazoles can be considered.
In the context of proteins, the imidazole side chain of histidine residues frequently participates in hydrogen bonding networks that are critical for maintaining the protein's three-dimensional structure and function. nih.gov Similarly, polymers of this compound could potentially interact with biological molecules through hydrogen bonding, in addition to electrostatic and hydrophobic interactions. The specifics of such interactions, including their strength and geometry, would be highly dependent on the local environment and the nature of the interacting partner.
Computational Prediction of Biodegradability via Enzyme Modulation
The environmental fate of chemical compounds is a significant consideration, and computational methods are increasingly being used to predict their biodegradability. For imidazole-based compounds, their susceptibility to enzymatic degradation is a key factor.
A crucial aspect determining the biodegradability of imidazole derivatives is the substitution pattern on the imidazole ring. Studies have shown that the unsubstituted imidazole ring and its C-substituted derivatives (with methyl or ethyl groups) are generally considered to be ultimately biodegradable. researchgate.netresearchgate.net In contrast, N-substituted imidazole compounds, such as N-methylimidazole, are often poorly biodegradable. researchgate.net This difference is attributed to the mechanism of enzymatic degradation, which can be blocked by N-substitution. researchgate.net One proposed pathway for the degradation of imidazoles is analogous to the urocanate-hydratase mechanism in histidine metabolism. researchgate.net
Given that this compound is a C-substituted imidazole (at the 2-position) and also an N-substituted imidazole (with the vinyl group at the 1-position), its biodegradability is not straightforward to predict without specific experimental or computational data. The presence of the C-methyl group would suggest a potential for biodegradation, while the N-vinyl group could hinder enzymatic attack.
General Biodegradability Trends of Imidazole Derivatives
| Substitution Pattern | General Biodegradability | Reasoning | Reference |
|---|---|---|---|
| Unsubstituted Imidazole | Biodegradable | Can be degraded via enzymatic pathways. | researchgate.netresearchgate.net |
| C-Substituted Imidazoles (e.g., methyl, ethyl) | Generally Biodegradable | The core imidazole ring remains accessible to enzymatic attack. | researchgate.netresearchgate.net |
| N-Substituted Imidazoles (e.g., N-methyl) | Poorly Biodegradable | N-substitution can block the enzymatic degradation pathway. | researchgate.net |
Biointerfacial Engineering and Electrical Wiring of Live Cells
The field of bioelectronics seeks to interface electronic components with biological systems, opening up possibilities for advanced biosensors, therapeutic devices, and a deeper understanding of biological processes. princeton.edu Polymers with ionic conductivity and biocompatibility are of great interest for these applications.
Poly(vinylimidazole) and its derivatives have shown promise in the area of biointerfacial engineering. For instance, hydrogels based on poly(1-vinylimidazole) have been used to immobilize enzymes for biosensor applications. researchgate.net The polymer matrix can provide a suitable microenvironment for the enzyme while also facilitating signal transduction. Furthermore, vinylimidazole-based polymer electrolytes have demonstrated superior ionic conductivity, a property that is crucial for their application in electrochemical devices such as batteries. nih.govacs.org This high ionic conductivity suggests that these materials could also be effective in facilitating ion transport at the interface with biological systems.
The concept of "electrical wiring" of live cells involves establishing an efficient electrical communication between a cell and an external electronic device. This can be achieved using conductive materials that can interact closely with the cell membrane without causing damage. While direct applications of poly(this compound) for the electrical wiring of live cells have not been specifically reported, the properties of related vinylimidazole polymers suggest their potential in this area. Their ability to form stable interfaces with biological components, coupled with their ionic conductivity, could be leveraged to create platforms for monitoring or stimulating cellular electrical activity. For example, these polymers could be incorporated into scaffolds for tissue engineering, providing integrated sensing or stimulation capabilities. princeton.edu Further research is needed to explore the specific interactions between cells and poly(this compound) and to evaluate its performance in bioelectronic devices designed for cellular communication.
Viii. Future Research Directions and Outlook
Advancements in Scalable and Sustainable Synthesis
Future research will undoubtedly prioritize the development of more scalable, safe, and environmentally benign synthetic routes to 2-Methyl-1-vinylimidazole and other vinylimidazoles. A notable advancement in this area is the development of a two-step method that utilizes ethylene (B1197577) carbonate, a green substance, for the synthesis of N-hydroxyethylimidazole precursors, which are then dehydrated. This approach moves away from energy-intensive conditions and hazardous gaseous precursors. Further research is expected to build upon such greener methodologies.
Key areas for future investigation include:
Catalyst Development: Exploration of novel, highly efficient, and recyclable catalysts for the vinylation of 2-methylimidazole (B133640). This includes both heterogeneous and homogeneous catalysts that can operate under milder reaction conditions, minimizing energy consumption and waste generation.
Alternative Vinylation Reagents: Investigation into alternative, less hazardous vinylating agents to replace traditional ones like acetylene.
Process Intensification: The use of techniques like reactive distillation has been shown to be effective for the synthesis of other vinylimidazoles and could be further optimized for this compound production to improve yield and reduce operational complexity.
Bio-based Feedstocks: A long-term goal will be the development of synthetic pathways that utilize bio-based feedstocks for the production of the imidazole (B134444) ring and the vinyl group, significantly enhancing the sustainability profile of the monomer.
The following table summarizes potential green chemistry approaches for the synthesis of vinylimidazoles.
| Approach | Description | Potential Benefits |
| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. | Reduced environmental pollution and improved worker safety. |
| Catalytic Methods | Employing catalysts to lower activation energy and improve reaction selectivity. | Increased efficiency, reduced energy consumption, and minimized by-product formation. |
| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. | Reduced carbon footprint and dependence on fossil fuels. |
| Process Intensification | Combining reaction and separation steps, such as in reactive distillation. | Increased process efficiency, reduced equipment size, and lower capital costs. |
Design of Novel Polymeric Architectures and Hybrid Materials
The versatility of this compound as a monomer opens up vast possibilities for the creation of novel polymeric architectures and hybrid materials with tailored properties. Future research will focus on moving beyond simple homopolymers to more complex and functional macromolecular structures.
Prospective research areas include:
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization will be further exploited to synthesize well-defined block copolymers, star polymers, and gradient copolymers incorporating this compound. This control over molecular weight and architecture is crucial for fine-tuning material properties.
Stimuli-Responsive Polymers: The imidazole moiety's pH-responsiveness will be a key feature in the design of "smart" polymers that can respond to changes in their environment. This could lead to materials for drug delivery, sensors, and self-healing applications.
Hybrid Organic-Inorganic Materials: The creation of hybrid materials by integrating polymers of this compound with inorganic nanoparticles (e.g., silica, metal oxides) or frameworks will be a significant research avenue. The imidazole group can act as a ligand, facilitating strong interfacial binding and leading to materials with enhanced mechanical, thermal, and catalytic properties.
Poly(ionic liquid)s (PILs): Derivatization of poly(this compound) to form PILs will continue to be an active area of research. These materials are promising for applications in catalysis, gas separation, and as electrolytes.
The table below outlines various polymeric architectures that can be synthesized using this compound.
| Polymeric Architecture | Description | Potential Applications |
| Homopolymers | Linear chains consisting solely of this compound repeating units. | Coatings, adhesives, and as a precursor for functionalization. |
| Block Copolymers | Chains composed of two or more distinct polymer blocks. | Nanostructured materials, compatibilizers, and drug delivery vehicles. |
| Graft Copolymers | A main polymer chain with one or more side chains of a different polymer. | Surface modification, hydrogels, and membranes. |
| Star Polymers | Multiple polymer arms radiating from a central core. | Rheology modifiers, and high-density functional materials. |
| Polymer Networks | Crosslinked polymer chains forming a three-dimensional structure. | Gels, sorbents, and catalysts. |
Expansion into Emerging Technological Domains
While this compound and its polymers have established applications, future research will focus on leveraging their unique properties in new and emerging technological fields.
Key domains for future exploration are:
Energy Storage and Conversion: Imidazole-based polymers are being investigated as polymer electrolytes for next-generation batteries, such as calcium batteries, due to their ability to coordinate with metal ions and facilitate ion transport. Further research will aim to optimize conductivity and electrochemical stability.
Advanced Membranes: The development of membranes based on poly(this compound) for applications like CO2 separation, nanofiltration, and fuel cells is a promising area. The imidazole groups can provide specific interactions to enhance separation efficiency.
Biomedical Applications: The biocompatibility of some imidazole-based polymers makes them attractive for biomedical uses, such as gene and drug delivery systems. Research will focus on designing biocompatible and biodegradable polymers with specific functionalities for targeted therapies.
Catalysis: Cross-linked poly(vinylimidazole)s can serve as reusable catalyst supports, with the imidazole rings acting as ligands to anchor metal catalysts or as basic catalysts themselves.
In-depth Computational Modeling for Structure-Activity Relationships and Predictive Design
To accelerate the discovery and optimization of materials based on this compound, in-depth computational modeling will play an increasingly crucial role.
Future computational efforts will likely focus on:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformation and dynamics of polymer chains, their interactions with solvents and other molecules, and the self-assembly of block copolymers.
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure of the monomer and polymer, reaction mechanisms of polymerization, and the nature of interactions between the polymer and metal ions or small molecules. This can aid in understanding gas separation mechanisms and designing better electrolytes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish correlations between the chemical structure of polymers and their observed properties (e.g., catalytic activity, conductivity, biological activity). This can guide the design of new polymers with enhanced performance.
Predictive Design of Materials: The ultimate goal is to use computational models to predict the properties of novel polymeric architectures before they are synthesized, enabling a more rational and efficient approach to materials design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-Methyl-1-vinylimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via free-radical polymerization using initiators like azobisisobutyronitrile (AIBN). Key parameters include temperature (60–80°C), solvent choice (e.g., tetrahydrofuran or acetonitrile), and monomer-to-initiator ratios. Characterization via NMR (<sup>1</sup>H and <sup>13</sup>C) and FTIR confirms structural integrity. For purity assessment, HPLC with UV detection is recommended .
Q. How can researchers validate the structural and thermodynamic properties of this compound using computational methods?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict molecular geometry, vibrational frequencies, and thermodynamic parameters (e.g., Gibbs free energy). QSPR models correlate these with experimental data from NIST Chemistry WebBook (e.g., boiling point, solubility) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact. In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention. Toxicity data from IARC highlight potential carcinogenic risks, necessitating strict adherence to occupational exposure limits .
Advanced Research Questions
Q. How does this compound’s reactivity as a comonomer influence the mechanical properties of thermoplastic polyurethanes (TPUs)?
- Methodological Answer : Incorporate the compound at 0–20 wt% during TPU/PMMA blend synthesis. Evaluate impact resistance via ASTM D256 testing at low temperatures (-20°C to 25°C). Use SEM to analyze phase morphology and DSC to measure glass transition temperature (Tg) shifts. Higher vinylimidazole content improves toughness but may reduce transparency .
Q. What experimental designs resolve contradictions in reported toxicity profiles of this compound derivatives?
- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human hepatocyte cell lines. Control variables include derivative substituents (e.g., methyl vs. ethyl groups) and exposure duration. Cross-reference results with IARC’s carcinogenicity classifications to identify structure-activity relationships .
Q. How can neural networks predict novel applications of this compound in catalysis or drug delivery systems?
- Methodological Answer : Train models on datasets of imidazole derivatives’ electronic properties (e.g., HOMO-LUMO gaps from DFT) and biological activity. Validate predictions via synthesis of targeted analogs (e.g., metal-organic frameworks for catalysis) and in vitro release studies for drug carriers. Use SHAP analysis to interpret feature importance .
Q. What mixed-methods approaches integrate quantitative structure-property data with qualitative insights into industrial scalability challenges?
- Methodological Answer : Combine QSPR modeling (quantitative) with stakeholder interviews (qualitative) to assess barriers like solvent recovery efficiency or regulatory compliance. Triangulate findings using case studies from polymer industries. Framework alignment with FINER criteria ensures feasibility and relevance .
Key Considerations for Researchers
- Experimental Reproducibility : Document solvent purity, initiator half-life, and reaction atmosphere (N2 vs. air) to mitigate variability.
- Ethical Compliance : Adhere to ICH guidelines for toxicity studies, including informed consent in human cell line research .
- Interdisciplinary Collaboration : Partner with computational chemists for model validation and material scientists for application testing.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
